6-Ethynyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-1H-indazole is a heterocyclic compound featuring an indazole core with an ethynyl group at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
6-Ethynyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . Indazole derivatives have been found to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . .
Mode of Action
Indazole derivatives have been found to interact with their targets in a variety of ways, often resulting in changes in cell biology
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways. For instance, some indazole derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the breakdown of tryptophan, based on the structural feature of five IDO1 inhibitors . .
Result of Action
Indazole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Indazole derivatives have been shown to exhibit anti-proliferative activity against various cancer cell lines , suggesting that 6-Ethynyl-1H-indazole may also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available indazole.
Functionalization: The indazole undergoes bromination at the sixth position to form 6-bromo-1H-indazole.
Sonogashira Coupling: The 6-bromo-1H-indazole is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide co-catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The indazole ring can undergo electrophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 6-formyl-1H-indazole.
Reduction: Formation of 6-ethyl-1H-indazole.
Substitution: Formation of 6-halogenated-1H-indazole derivatives.
Scientific Research Applications
6-Ethynyl-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
1H-Indazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
6-Bromo-1H-indazole: Precursor in the synthesis of 6-Ethynyl-1H-indazole.
6-Formyl-1H-indazole: An oxidation product of this compound.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-ethynyl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDLSYQMAUZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.